4-(1H-Pyrazol-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
4-(1H-Pyrazol-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that features a pyrazole ring and a boronate ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the coupling of a pyrazole derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyrazole and the boronate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups to the pyrazole or pyridine rings.
Scientific Research Applications
4-(1H-Pyrazol-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biological probes and sensors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In organic synthesis, the compound acts as a reagent or intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-YL)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the pyrazole ring, which may limit its biological applications.
Uniqueness
4-(1H-Pyrazol-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both the pyrazole ring and the boronate ester group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C14H18BN3O2 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
4-pyrazol-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)12-10-11(6-8-16-12)18-9-5-7-17-18/h5-10H,1-4H3 |
InChI Key |
TUSJOSJAHZUXIY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N3C=CC=N3 |
Origin of Product |
United States |
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